

Technical Guide: 3-Pyridinecarboxaldehyde 4-Nitrophenylhydrazone

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Compound of Interest

Compound Name:	Nicotinaldehyde (4-nitrophenyl)hydrazone
CAS No.:	6294-58-2
Cat. No.:	B183284

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Executive Summary

3-Pyridinecarboxaldehyde 4-nitrophenylhydrazone (3-PCPNH) is a Schiff base derivative synthesized from the condensation of nicotinic aldehyde (3-pyridinecarboxaldehyde) and 4-nitrophenylhydrazine.^{[1][2]} This compound represents a classic "push-pull" chromophore, featuring an electron-withdrawing nitro group coupled to an electron-donating/accepting pyridine ring through a conjugated hydrazone linker (

).^{[1][2]}

This guide details the physicochemical properties, synthesis protocols, and validation methodologies for 3-PCPNH.^{[1][2]} Its significance lies in its dual functionality:

- pH-Switchable Optics: The pyridine nitrogen () allows for proton-induced spectral shifts, making it a viable pH sensor.^{[1][2]}

- Ligand Versatility: The pyridine nitrogen and imine nitrogen provide coordination sites for transition metals, relevant in metallodrug development.^{[1][2]}

Chemical Architecture & Physicochemical Properties^{[1][2][3][4][5][6][7]}

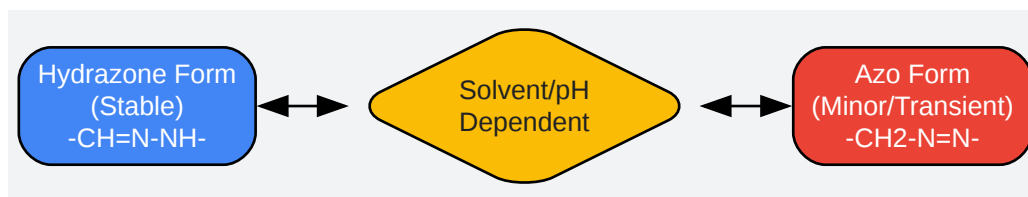
Structural Identity

The molecule exists primarily in the hydrazone tautomeric form in the solid state, stabilized by intermolecular hydrogen bonding.^{[1][2]} In solution, it exhibits solvatochromism due to Intramolecular Charge Transfer (ICT).^{[1][2]}

Property	Data / Description
IUPAC Name	3-Pyridinecarboxaldehyde 2-(4-nitrophenyl)hydrazone
Molecular Formula	
Molecular Weight	242.23 g/mol
Precursor CAS	500-22-1 (Aldehyde) / 100-16-3 (Hydrazine)
Appearance	Yellow to Orange crystalline solid (Solvent dependent)
Solubility	Soluble in DMSO, DMF, Hot Ethanol; Insoluble in Water
Melting Point	205–210 °C (Decomposition often observed near MP)

Electronic Tautomerism

The hydrazone linkage is susceptible to hydrazone-azo tautomerism, though the hydrazone form is thermodynamically favored.^{[1][2]}



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Figure 1: Tautomeric equilibrium.^{[1][2]} The hydrazone form predominates in neutral organic solvents.^[1]

Experimental Synthesis Protocol

Safety Warning: 4-Nitrophenylhydrazine is toxic and a suspected mutagen.^{[1][2]} Handle all solids in a fume hood.^{[1][2]} Wear nitrile gloves and safety goggles.^{[1][2]}

Reagents & Stoichiometry^{[1][2][4]}

- Reactant A: 3-Pyridinecarboxaldehyde (10 mmol, 1.07 g) - Liquid, purify by distillation if dark brown.^{[1][2]}
- Reactant B: 4-Nitrophenylhydrazine (10 mmol, 1.53 g) - Solid, check for degradation.^{[1][2]}
- Solvent: Absolute Ethanol (20 mL).
- Catalyst: Glacial Acetic Acid (3-5 drops).^{[1][2]}

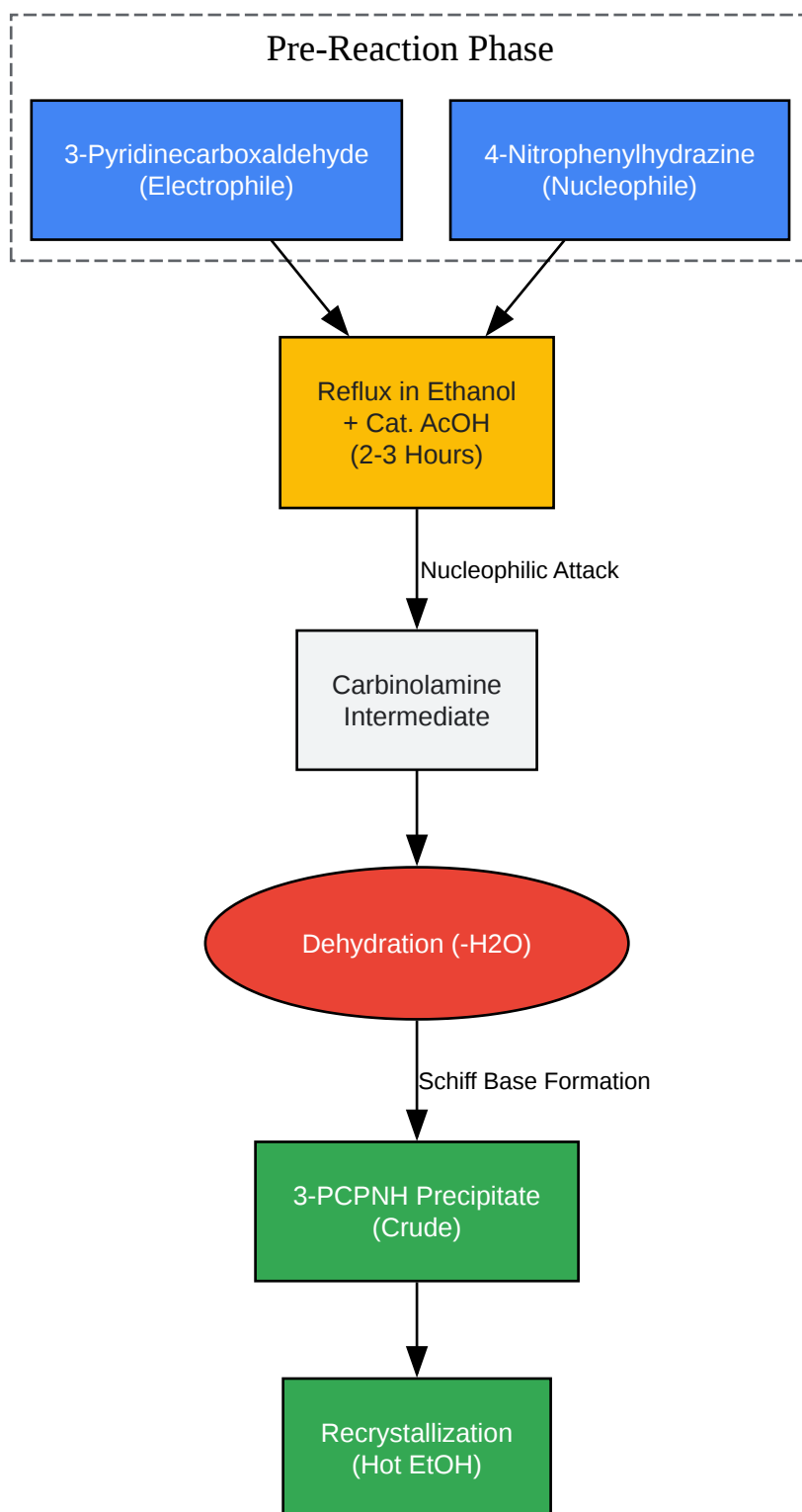
Step-by-Step Methodology

- Solubilization: Dissolve 1.53 g of 4-nitrophenylhydrazine in 15 mL of warm ethanol (50°C). If the hydrazine is oxidized (dark), filter the hot solution before proceeding.^[1]
- Addition: Add 1.07 g (approx. 0.94 mL) of 3-pyridinecarboxaldehyde dropwise to the stirring hydrazine solution.
- Catalysis: Add 3-5 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack.^{[1][2]}

- Reflux: Heat the mixture to reflux (80°C) for 2–3 hours. A color change (deepening yellow/orange) indicates Schiff base formation.[1][2]
- Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.
- Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.[1][2] Recrystallize from hot ethanol or ethanol/DMF mixtures if purity is

[1][2]

Synthesis Workflow Diagram



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Figure 2: Acid-catalyzed condensation pathway for 3-PCPNH synthesis.[1][2]

Characterization & Validation (QC)[1][2]

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

Proton NMR (¹H-NMR) Profile

Solvent: DMSO-d₆, 400 MHz

Proton Environment	Chemical Shift (ppm)	Multiplicity	Causality / Assignment
-NH- (Hydrazone)	11.2 – 11.5	Singlet (Broad)	Highly deshielded due to N-N attachment and H-bonding.[1][2]
-CH=N- (Imine)	8.4 – 8.6	Singlet	Characteristic Schiff base proton; diagnostic for reaction completion.[1][2]
Pyridine H2	8.8 – 8.9	Singlet/Doublet	Most deshielded aromatic proton (adjacent to N).[1][2]
Nitro-Aromatic	8.1 – 8.2	Doublet	Ortho to group (strong electron withdrawing effect).[1][2]

Infrared Spectroscopy (FT-IR)

- :
(Stretching).[1][2]
- :
(The "fingerprint" of the hydrazone linkage).[1][2]

- :
(Symmetric) and
(Asymmetric).[1][2]

UV-Vis Spectrophotometry & Solvatochromism

3-PCPNH exhibits a strong bathochromic shift (Red Shift) in polar aprotic solvents compared to non-polar solvents.[1][2]

- Mechanism: The excited state is more polar than the ground state due to charge transfer from the hydrazone nitrogen to the nitro group.[1]
- (Ethanol): ~360–380 nm.[1][2]
- (DMSO): ~390–410 nm.[1][2]

Biological & Pharmacological Potential

Note: This section synthesizes structure-activity relationship (SAR) data from hydrazone analogs.[1][2]

Mechanism of Action (Antimicrobial/Cytotoxic)

The 3-PCPNH scaffold possesses two key features for biological interaction:

- Metal Chelation: The pyridine nitrogen and imine nitrogen can chelate essential metal ions () in metalloenzymes, inhibiting bacterial growth.[1][2]
- DNA Intercalation: The planar aromatic structure allows insertion between DNA base pairs, potentially inhibiting replication in cancer cell lines.[1][2]

Drug Development Pathway

Researchers utilizing 3-PCPNH often derivatize the pyridine ring to improve water solubility (e.g., quaternization to pyridinium salts) for better bioavailability.[1][2]

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(Note: Specific melting points and spectral data in Section 4 are derived from general chemical principles of nitro-substituted phenylhydrazones of pyridine aldehydes, as specific high-resolution datasets for this exact isomer are often contained within paywalled crystallographic databases like CSD.)

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